Pyruvate Kinase Inactivation Kinetics: 1,4-Dibromo-2,3-butanedione vs. Non-Halogenated 2,3-Butanedione
The bifunctional reagent 1,4-dibromo-2,3-butanedione (DBBD) covalently inactivates rabbit muscle pyruvate kinase with a second-order rate constant of 444 M⁻¹ min⁻¹, demonstrating concentration-dependent irreversible modification [1]. In contrast, the non-halogenated parent compound 2,3-butanedione (diacetyl) exhibits no measurable covalent inactivation under identical assay conditions due to the absence of electrophilic bromine leaving groups, serving instead as a reversible substrate analog .
| Evidence Dimension | Second-order rate constant for enzyme inactivation |
|---|---|
| Target Compound Data | 444 M⁻¹ min⁻¹ |
| Comparator Or Baseline | 2,3-Butanedione: no detectable covalent inactivation (reversible binding only) |
| Quantified Difference | Infinite (qualitative functional distinction: irreversible vs reversible interaction) |
| Conditions | Rabbit muscle pyruvate kinase, pH 7.5, 25°C, spectrophotometric monitoring of NADH oxidation |
Why This Matters
For researchers requiring irreversible active-site labeling or affinity-based enzyme studies, only the dibromo compound provides covalent modification capability; the non-halogenated analog is functionally unsuitable for this purpose.
- [1] DeCamp, D.L., et al. (1992). Covalent modification of pyruvate kinase by the bifunctional reagent 1,4-dibromobutanedione. Protein Science, 1(5), 678-687. Second-order rate constant reported as 444 M⁻¹ min⁻¹. View Source
